molecular formula C6H13NO B13472542 2-(Diethylamino)acetaldehyde

2-(Diethylamino)acetaldehyde

Cat. No.: B13472542
M. Wt: 115.17 g/mol
InChI Key: RJZJUYBEFPUCHX-UHFFFAOYSA-N
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Description

2-(Diethylamino)acetaldehyde is an aliphatic aldehyde containing a diethylamino group (-N(C₂H₅)₂) attached to the alpha-carbon of the aldehyde functional group. The parent aldehyde is likely a reactive intermediate, whereas its acetal forms (e.g., diethyl or dimethyl acetals) are more stable and commonly employed in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2-(diethylamino)acetaldehyde

InChI

InChI=1S/C6H13NO/c1-3-7(4-2)5-6-8/h6H,3-5H2,1-2H3

InChI Key

RJZJUYBEFPUCHX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Diethylamino)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of diethylamine with acetaldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-(Diethylamino)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-(Diethylamino)acetic acid.

    Reduction: Formation of 2-(Diethylamino)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Diethylamino)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The diethylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Functional Group Derivatives: Acetals

Compound Name Molecular Formula Functional Groups Key Properties/Applications References
(Diethylamino)acetaldehyde diethyl acetal C₈H₁₇NO₂ Diethylamino, acetal Stable precursor for aldehyde release in synthesis; 99% purity
Dimethylaminoacetaldehyde dimethyl acetal C₇H₁₇NO₂ Dimethylamino, acetal Used in nucleoside analog synthesis; 95% purity
Aminoacetaldehyde dimethyl acetal C₅H₁₁NO₂* Primary amine, acetal Pharmaceutical intermediate; CAS 22483-09-6

Notes:

Amino-Alcohol and Ester Analogs

Compound Name Molecular Formula Functional Groups Key Properties/Applications References
2-Diethylaminoethanol C₆H₁₅NO Diethylamino, alcohol Colorless liquid; industrial solvent, corrosion inhibitor
Ethyl 2-(diethylamino)-2-phenylacetate C₁₄H₂₁NO₂ Diethylamino, ester, phenyl Esterified analog; used in chiral synthesis (CAS 2059944-97-5)
N-[2-(Diethylamino)ethyl]-2-phenylacetamide C₁₄H₂₂N₂O Diethylamino, amide, phenyl Intermediate in drug discovery (CAS 51816-17-2)

Key Observations :

  • Reactivity: The aldehyde group in 2-(diethylamino)acetaldehyde is more reactive than the alcohol in 2-diethylaminoethanol or the ester/amide derivatives, making it suitable for condensation reactions.
  • Stability : Acetal derivatives (e.g., diethyl or dimethyl acetals) exhibit superior stability compared to the free aldehyde, which is prone to polymerization or oxidation.

Phosphonothiolate and Thioamide Derivatives

Compound Name Molecular Formula Functional Groups Key Properties/Applications References
Pinacolyl S-2-diethylaminoethyl ethylphosphonothiolate C₁₃H₂₉NO₂PS Diethylamino, phosphonothiolate Neurotoxic agent; restricted military use
2-(Dimethylaminothio)acetamide hydrochloride C₄H₁₁N₂S·HCl Dimethylamino, thioamide Antiviral research; hydrochloride salt form

Key Observations :

  • Bioactivity : Thioamide derivatives (e.g., ) show enhanced biological activity compared to aldehyde analogs due to sulfur's electronegativity.

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